2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the quinoline core: This can be synthesized via the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Coupling of the furan and quinoline moieties: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
- 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-propylquinoline-4-carboxylic acid
Uniqueness
The unique combination of the furan ring, dichlorophenyl group, and quinoline core in 2-[5-(3,5-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid provides it with distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
2-[5-(3,5-dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3/c1-2-12-3-4-18-16(7-12)17(22(26)27)11-19(25-18)21-6-5-20(28-21)13-8-14(23)10-15(24)9-13/h3-11H,2H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXNPWPUYZGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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